3,3,3-trifluoro-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide
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Description
3,3,3-trifluoro-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide is a useful research compound. Its molecular formula is C14H18F3N3O3S and its molecular weight is 365.37. The purity is usually 95%.
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Biological Activity
3,3,3-Trifluoro-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and structure-activity relationships (SAR) of this compound and related derivatives.
Chemical Structure
The compound can be broken down into several key components:
- Trifluoromethyl group : Known for enhancing biological activity.
- Furan ring : Contributes to the compound's pharmacological properties.
- Pyrazole moiety : Associated with various biological activities including anti-inflammatory and antitumor effects.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include:
- Formation of the pyrazole ring.
- Introduction of the furan substituent.
- Sulfonamide formation.
Antitumor Activity
Research indicates that compounds containing the pyrazole structure exhibit significant antitumor activity. For instance:
- Pyrazole derivatives have been shown to inhibit BRAF(V600E), a common mutation in melanoma, demonstrating their potential as anticancer agents .
Anti-inflammatory Effects
Compounds similar to this compound have demonstrated anti-inflammatory properties through mechanisms such as:
- Inhibition of nitric oxide production in macrophages.
Antimicrobial Activity
Studies on related pyrazole derivatives have shown promising antimicrobial effects against various pathogens. For example:
- A series of pyrazole carboxamide derivatives exhibited moderate to excellent antifungal activity against several phytopathogenic fungi .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Trifluoromethyl Group : Enhances lipophilicity and biological activity.
- Furan and Pyrazole Substituents : Their positions and electronic properties significantly influence the potency against specific biological targets.
Case Studies
Several studies have focused on the biological evaluation of similar compounds:
- Antitumor Evaluation : A study on pyrazole derivatives indicated that modifications at the furan position could enhance selectivity towards cancer cells .
- Inflammatory Response : Research demonstrated that certain pyrazole derivatives could effectively reduce inflammatory markers in vitro .
Research Findings Summary Table
Property | Findings |
---|---|
Antitumor Activity | Inhibition of BRAF(V600E) and other cancer-related pathways |
Anti-inflammatory | Reduction of nitric oxide production in macrophages |
Antimicrobial | Moderate to excellent activity against phytopathogenic fungi |
SAR Insights | Trifluoromethyl enhances activity; furan/pyrazole positioning critical |
Properties
IUPAC Name |
3,3,3-trifluoro-N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]propane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N3O3S/c1-10-13(12-4-3-8-23-12)11(2)20(19-10)7-6-18-24(21,22)9-5-14(15,16)17/h3-4,8,18H,5-7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVZKZAXVPLWDQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNS(=O)(=O)CCC(F)(F)F)C)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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